ethyl 2-{8-oxo-4,15-dithia-2,7-diazatetracyclo[7.6.0.0^{3,7}.0^{10,14}]pentadeca-1(9),2,5,10(14)-tetraen-6-yl}acetate
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Overview
Description
Ethyl 2-(5-oxo-4,6,7,8-tetrahydrocyclopenta[1,2-d]1,3-thiazolino[3’,2’-1,2]pyrimidino[4,5-b]thiophen-3-yl)acetate is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-oxo-4,6,7,8-tetrahydrocyclopenta[1,2-d]1,3-thiazolino[3’,2’-1,2]pyrimidino[4,5-b]thiophen-3-yl)acetate involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by esterification to introduce the ethyl acetate group . The reaction conditions typically involve the use of solvents such as dichloromethane and ethanol, with temperature control being crucial to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-oxo-4,6,7,8-tetrahydrocyclopenta[1,2-d]1,3-thiazolino[3’,2’-1,2]pyrimidino[4,5-b]thiophen-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
Ethyl 2-(5-oxo-4,6,7,8-tetrahydrocyclopenta[1,2-d]1,3-thiazolino[3’,2’-1,2]pyrimidino[4,5-b]thiophen-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-oxo-4,6,7,8-tetrahydrocyclopenta[1,2-d]1,3-thiazolino[3’,2’-1,2]pyrimidino[4,5-b]thiophen-3-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: Similar in structure but with a different heterocyclic core.
Indole derivatives: Share some structural features and are known for their biological activities.
Imidazole-containing compounds: Have similar applications in medicinal chemistry.
Uniqueness
Ethyl 2-(5-oxo-4,6,7,8-tetrahydrocyclopenta[1,2-d]1,3-thiazolino[3’,2’-1,2]pyrimidino[4,5-b]thiophen-3-yl)acetate is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(8-oxo-4,15-dithia-2,7-diazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(9),2,5,10(14)-tetraen-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-2-20-11(18)6-8-7-21-15-16-13-12(14(19)17(8)15)9-4-3-5-10(9)22-13/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIGZNUNGZKAAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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